molecular formula C18H18N4O4 B11581567 4-[4-(3-Hydroxypropylamino)-3-nitrophenyl]-2-methylphthalazin-1-one CAS No. 577987-50-9

4-[4-(3-Hydroxypropylamino)-3-nitrophenyl]-2-methylphthalazin-1-one

Cat. No.: B11581567
CAS No.: 577987-50-9
M. Wt: 354.4 g/mol
InChI Key: CXZQQGAELGAKMH-UHFFFAOYSA-N
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Description

4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is an organic compound with a complex structure that includes a nitrophenyl group, a hydroxypropylamino group, and a dihydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps One common route starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the formation of the dihydrophthalazinone core through a cyclization reaction under acidic or basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Hydroxypropyl)amino]-3-nitrophenol
  • 4-Hydroxypropylamino-3-nitrophenol
  • 3-Nitro-N-(2-hydroxypropyl)-4-aminophenol

Uniqueness

4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to the presence of the dihydrophthalazinone core, which imparts distinct chemical and biological properties. This core structure can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .

Properties

CAS No.

577987-50-9

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

4-[4-(3-hydroxypropylamino)-3-nitrophenyl]-2-methylphthalazin-1-one

InChI

InChI=1S/C18H18N4O4/c1-21-18(24)14-6-3-2-5-13(14)17(20-21)12-7-8-15(19-9-4-10-23)16(11-12)22(25)26/h2-3,5-8,11,19,23H,4,9-10H2,1H3

InChI Key

CXZQQGAELGAKMH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCCCO)[N+](=O)[O-]

solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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